Cas no 344274-99-3 (3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole)

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole structure
344274-99-3 structure
Product Name:3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
Numero CAS:344274-99-3
MF:C23H19BrClN3OS2
MW:532.903460741043
CID:5695630
PubChem ID:1483512
Update Time:2023-10-14

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole Proprietà chimiche e fisiche

Nomi e identificatori

    • HMS2466K20
    • 7H-536S
    • SMR000169940
    • 3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
    • 3-[(4-bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
    • MLS000325624
    • AKOS005097811
    • CHEMBL1307715
    • 3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
    • 344274-99-3
    • 4-BROMOBENZYL (5-[(4-CHLOROBENZYL)SULFANYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL SULFOXIDE
    • 3-([(4-BROMOBENZYL)SULFINYL]METHYL)-5-[(4-CHLOROBENZYL)SULFANYL]-4-PHENYL-4H-1,2,4-TRIAZOLE
    • 4H-1,2,4-Triazole, 3-[[[(4-bromophenyl)methyl]sulfinyl]methyl]-5-[[(4-chlorophenyl)methyl]thio]-4-phenyl-
    • Inchi: 1S/C23H19BrClN3OS2/c24-19-10-6-18(7-11-19)15-31(29)16-22-26-27-23(28(22)21-4-2-1-3-5-21)30-14-17-8-12-20(25)13-9-17/h1-13H,14-16H2
    • Chiave InChI: HCTYWNLENRYFCB-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(=CC=1)CS(CC1=NN=C(N1C1C=CC=CC=1)SCC1C=CC(=CC=1)Cl)=O

Proprietà calcolate

  • Massa esatta: 530.98414g/mol
  • Massa monoisotopica: 530.98414g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 8
  • Complessità: 567
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 92.3Ų

Proprietà sperimentali

  • Densità: 1.50±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 751.5±70.0 °C(Predicted)
  • pka: 0.10±0.10(Predicted)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD